

# Validating the Pro-Cognitive Effects of LSN2814617: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: LSN2814617

Cat. No.: B608657

[Get Quote](#)

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of therapeutic agents to ameliorate cognitive deficits in neuropsychiatric and neurodegenerative disorders is a cornerstone of modern neuroscience research. **LSN2814617**, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), has emerged as a promising candidate for cognitive enhancement. This guide provides a comprehensive framework for validating the pro-cognitive effects of **LSN2814617**, offering a comparative analysis with other established and emerging cognitive enhancers. By delving into the underlying neurobiology, detailing rigorous behavioral assays, and providing step-by-step experimental protocols, this document serves as a critical resource for researchers seeking to rigorously evaluate the therapeutic potential of **LSN2814617** and similar compounds.

## Introduction: The Neurobiological Rationale for Targeting Glutamatergic and Cholinergic Systems for Cognitive Enhancement

Cognition is a multifaceted process encompassing learning, memory, attention, and executive function. Deficits in these domains are a hallmark of numerous central nervous system (CNS) disorders, including schizophrenia, Alzheimer's disease, and attention-deficit/hyperactivity

disorder (ADHD). Two neurotransmitter systems have been a primary focus for the development of pro-cognitive therapeutics: the glutamatergic and cholinergic systems.

**The Glutamatergic System and mGlu5 Receptors:** Glutamate is the principal excitatory neurotransmitter in the brain, and its receptors play a critical role in synaptic plasticity, the cellular mechanism underlying learning and memory.[1] The mGlu5 receptor, a G-protein coupled receptor, is highly expressed in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex.[1] Positive allosteric modulators (PAMs) of mGlu5, like **LSN2814617**, do not activate the receptor directly but rather enhance the receptor's response to the endogenous ligand, glutamate. This modulatory action is thought to preserve the temporal and spatial dynamics of glutamatergic signaling, offering a more nuanced therapeutic approach compared to direct agonists.

**The Cholinergic System: M1 Muscarinic Receptors and Acetylcholinesterase Inhibition:** The cholinergic system is also intimately involved in cognitive processes. Acetylcholine (ACh) acts on various receptors, including the M1 muscarinic acetylcholine receptor, which is densely expressed in the cortex and hippocampus and plays a vital role in learning and memory.[2] M1 muscarinic PAMs represent a modern approach to enhancing cholinergic tone. An older, yet still clinically relevant, strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[3][4] By inhibiting AChE, drugs like Donepezil increase the synaptic availability of acetylcholine, thereby boosting cholinergic signaling.[3][4]

This guide will compare the pro-cognitive profile of the mGlu5 PAM **LSN2814617** against two key comparators: a representative M1 muscarinic PAM and the AChE inhibitor Donepezil. This comparative approach will allow for a comprehensive evaluation of their respective strengths and weaknesses across different cognitive domains.

## Comparative Analysis of Pro-Cognitive Agents

To provide a clear and objective comparison, this section will present the mechanisms of action and available preclinical data for **LSN2814617** and the selected comparators.

| Compound Class             | Mechanism of Action                                                                                                                | Reported Pro-Cognitive Effects                                                                                                               |
|----------------------------|------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| LSN2814617 (mGlu5 PAM)     | Positive allosteric modulator of the mGlu5 receptor, enhancing the receptor's response to glutamate.[5][6]                         | Attenuates cognitive deficits in preclinical models of schizophrenia.[7] Possesses wake-promoting properties.[6]                             |
| M1 Muscarinic PAMs         | Positive allosteric modulators of the M1 muscarinic acetylcholine receptor, enhancing the receptor's response to acetylcholine.[2] | Improve performance in tasks of learning, memory, and executive function.[8][9]                                                              |
| Donepezil (AChE Inhibitor) | Reversibly inhibits the acetylcholinesterase enzyme, increasing the synaptic concentration of acetylcholine.[3][4]                 | Improves cognitive function in patients with Alzheimer's disease.[10] Enhances performance in preclinical models of learning and memory.[11] |

## Experimental Validation of Pro-Cognitive Effects: Behavioral Assays

A rigorous assessment of pro-cognitive efficacy requires a battery of behavioral assays that probe distinct cognitive domains. This section details the protocols for three well-validated rodent behavioral tasks: the Novel Object Recognition (NOR) test for recognition memory, the Attentional Set-Shifting Task (ASST) for cognitive flexibility, and the 5-Choice Serial Reaction Time Task (5-CSRTT) for attention and impulsivity.

### Novel Object Recognition (NOR) Test: Assessing Recognition Memory

The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[12] It is a relatively low-stress task that provides a robust measure of recognition memory.

## Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the Novel Object Recognition (NOR) test.

## Step-by-Step Protocol:

- Habituation:
  - Place the animal in an open-field arena (e.g., 50x50x50 cm) for 5-10 minutes in the absence of any objects. This allows the animal to acclimate to the testing environment.
- Training (T1):
  - 24 hours after habituation, place the animal back into the arena, which now contains two identical objects (Object A).
  - Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
  - Record the time the animal spends actively exploring each object (sniffing, touching with the nose or paws).
- Retention Interval:
  - Return the animal to its home cage for a defined retention interval. This can be short (e.g., 1 hour) to assess short-term memory or long (e.g., 24 hours) to assess long-term memory.
- Test (T2):
  - After the retention interval, place the animal back into the arena. One of the familiar objects is replaced with a novel object (Object B).

- Record the time the animal spends exploring the familiar object (A) and the novel object (B) for a set period (e.g., 5 minutes).

Data Analysis:

The primary measure is the Discrimination Index (DI), calculated as:

$$DI = (\text{Time exploring novel object} - \text{Time exploring familiar object}) / (\text{Total exploration time})$$

A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one.

Comparative Quantitative Data (NOR):

| Compound            | Animal Model | Dose          | Retention Interval | Discrimination Index (DI) vs. Vehicle          | Citation |
|---------------------|--------------|---------------|--------------------|------------------------------------------------|----------|
| mGlu5 PAM (General) | Rat          | N/A           | N/A                | Increased DI in models of cognitive impairment | [7]      |
| M1 PAM (VU0486846)  | Rat          | 3 mg/kg, i.p. | 24h                | Significantly increased DI                     | [8]      |
| Donepezil           | APP/PS1 mice | 1 mg/kg, p.o. | 24h                | Significantly increased DI                     | [11]     |

Note: Specific quantitative data for **LSN2814617** in the NOR test was not readily available in the initial searches. The table reflects the general finding for mGlu5 PAMs. Further targeted literature review is recommended to obtain specific data for **LSN2814617**.

## Attentional Set-Shifting Task (ASST): Assessing Cognitive Flexibility

The ASST is a more complex task that assesses an animal's ability to form and shift attentional sets, a measure of cognitive flexibility and executive function.[8] The task requires the animal to learn a discrimination rule based on one stimulus dimension (e.g., odor) and then shift to a new rule based on a different dimension (e.g., digging medium).

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Stages of the Attentional Set-Shifting Task (ASST).

Step-by-Step Protocol:

- Habituation and Pre-training:
  - Habituate the animals to the testing apparatus, which typically consists of a starting compartment and a choice area with two digging pots.
  - Train the animals to dig in the pots to retrieve a food reward.
- Discrimination Stages:
  - Simple Discrimination (SD): The animal learns to discriminate between two stimuli from one dimension (e.g., two different digging media).
  - Compound Discrimination (CD): A second, irrelevant stimulus dimension is introduced (e.g., odors). The correct choice is still based on the original dimension.
  - Reversal 1 (Rev1): The reward contingency for the initial dimension is reversed.

- Intra-Dimensional Shift (IDS): New stimuli from both dimensions are introduced, but the relevant dimension remains the same.
- Extra-Dimensional Shift (EDS): New stimuli are introduced, and the previously irrelevant dimension now becomes the relevant one for the reward. This is the key measure of cognitive flexibility.

#### Data Analysis:

The primary measure is the number of trials to reach a set criterion (e.g., 6 consecutive correct trials) for each stage. A significant increase in the number of trials required to complete the EDS stage compared to the IDS stage indicates a deficit in cognitive flexibility.

#### Comparative Insights (ASST):

While specific quantitative data for all compounds in the ASST is not readily available in a comparative format, the following insights can be drawn from the literature:

- mGlu5 PAMs: Preclinical studies suggest that mGlu5 PAMs can ameliorate deficits in cognitive flexibility in animal models of schizophrenia.
- M1 PAMs: M1 PAMs have been shown to improve performance in tasks requiring cognitive flexibility.
- Donepezil: The effects of Donepezil on cognitive flexibility are less consistently reported, with some studies showing improvement while others do not.

## 5-Choice Serial Reaction Time Task (5-CSRTT): Assessing Attention and Impulsivity

The 5-CSRTT is an operant conditioning task that provides a detailed assessment of sustained and selective attention, as well as impulsivity.

#### Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Trial structure of the 5-Choice Serial Reaction Time Task (5-CSRTT).

#### Step-by-Step Protocol:

- Habituation and Magazine Training:
  - Acclimate the animal to the operant chamber and train it to retrieve a food reward from a magazine.
- Training Stages:
  - The animal is trained to nose-poke one of five illuminated apertures to receive a reward.
  - The task difficulty is gradually increased by shortening the stimulus duration and increasing the inter-trial interval (ITI).
- Testing:
  - Once the animal reaches a stable baseline performance, the effects of the test compounds are evaluated.

#### Data Analysis:

- Accuracy (% correct): A measure of selective attention.
- Omissions (% trials with no response): A measure of inattention.
- Premature responses (responses during the ITI): A measure of impulsivity.
- Response latency: The time taken to make a correct response.

#### Comparative Insights (5-CSRTT):

- mGlu5 PAMs: The effects of mGlu5 PAMs on 5-CSRTT performance are an active area of research, with potential to improve attentional deficits.
- M1 PAMs: Preclinical evidence suggests that M1 PAMs can enhance attentional performance.

- Donepezil: Donepezil has been shown to improve accuracy and reduce omissions in the 5-CSRTT, indicating an enhancement of attention.

## Mechanistic Validation: In Vivo Microdialysis

To provide a neurochemical basis for the observed behavioral effects, in vivo microdialysis can be employed to measure extracellular levels of key neurotransmitters in relevant brain regions.

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for in vivo microdialysis experiment.

Step-by-Step Protocol:

- Surgical Implantation:
  - Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus).
- Recovery:
  - Allow the animal to recover from surgery for a specified period (e.g., 5-7 days).
- Microdialysis Probe Insertion and Baseline Collection:
  - On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
  - The probe is perfused with artificial cerebrospinal fluid (aCSF), and dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
- Drug Administration and Sample Collection:

- Administer **LSN2814617** or a comparator compound systemically (e.g., via intraperitoneal injection).
- Continue to collect dialysate samples to measure the drug-induced changes in extracellular neurotransmitter concentrations.
- Neurochemical Analysis:
  - Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of glutamate and acetylcholine.

#### Expected Outcomes:

- **LSN2814617** (mGlu5 PAM): As mGlu5 PAMs modulate glutamatergic transmission, changes in extracellular glutamate levels in the prefrontal cortex and hippocampus are anticipated, potentially normalizing aberrant glutamate release in pathological models.
- M1 Muscarinic PAMs: These compounds are expected to enhance cholinergic signaling, which may be reflected by changes in acetylcholine release or downstream signaling pathways.
- Donepezil: As an AChE inhibitor, Donepezil is expected to cause a significant increase in extracellular acetylcholine levels in the cortex and hippocampus.

## Conclusion and Future Directions

The validation of the pro-cognitive effects of **LSN2814617** requires a multi-faceted approach that combines rigorous behavioral testing with mechanistic neurochemical analysis. This guide has provided a framework for such an evaluation, emphasizing a comparative approach against other well-characterized cognitive enhancers.

The data presented herein, while not exhaustive, suggest that **LSN2814617**, as an mGlu5 PAM, holds promise as a pro-cognitive agent. However, a head-to-head comparison with M1 muscarinic PAMs and acetylcholinesterase inhibitors in a comprehensive battery of behavioral tasks is essential to fully delineate its therapeutic potential. Future studies should aim to fill the existing gaps in the quantitative data for **LSN2814617** in tasks assessing cognitive flexibility

and attention. Furthermore, exploring the effects of these compounds in relevant disease models will be crucial for translating these preclinical findings to the clinic.

By adhering to the principles of scientific integrity, employing self-validating experimental designs, and grounding claims in robust data, researchers can confidently advance our understanding of **LSN2814617** and contribute to the development of novel and effective treatments for cognitive dysfunction.

## References

- Heisler, J. M., Morales, J., Donegan, J. J., Jett, J. D., Redus, L., & O'Connor, J. C. (2015). The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice. *Journal of Visualized Experiments*, (96), e51944. [\[Link\]](#)
- Ayala, J. E., Chen, Y., Banko, J. L., Sheffler, D. J., Williams, R., & Conn, P. J. (2009). mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning. *Neuropsychopharmacology*, 34(9), 2057–2071. [\[Link\]](#)
- Bari, A., Theobald, D. E., Caprioli, D., Mar, A. C., Aidoo-Micah, A., Dalley, J. W., & Robbins, T. W. (2008). The 5-choice serial reaction time task: behavioural pharmacology and functional neurochemistry. *Psychopharmacology*, 199(2), 159–182. [\[Link\]](#)
- b-neuro. (n.d.). Attentional Set Shifting Task. Retrieved January 31, 2026, from [\[Link\]](#)
- Gaspar, R. C., Lazzarin, H. F., de Oliveira, G. V., & de Oliveira, R. M. W. (2020). The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and VU0360172 on cognitive deficits. *Behavioural Brain Research*, 379, 112373. [\[Link\]](#)
- Gilmour, G., Broad, L. M., Wafford, K. A., Britton, T., Colvin, E. M., Fivush, A., ... & Tricklebank, M. D. (2013). In vitro characterisation of the novel positive allosteric modulators of the mGlu<sub>5</sub> receptor, LSN2463359 and **LSN2814617**, and their effects on sleep architecture and operant responding in the rat. *Neuropharmacology*, 64, 224–239. [\[Link\]](#)
- Humby, T., Laird, F. M., & Davies, W. (2014). The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents. *Journal of Visualized Experiments*, (90), e51610. [\[Link\]](#)

- Manahan-Vaughan, D., & Popkirov, S. (2016). Role of mGlu5 in Persistent Forms of Hippocampal Synaptic Plasticity and the Encoding of Spatial Experience. *International Journal of Molecular Sciences*, 17(5), 732. [\[Link\]](#)
- Rook, J. M., Abe, M., Noetzel, M. J., Gregory, K. J., Vinson, P. N., & Lindsley, C. W. (2018). A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. *ACS Chemical Neuroscience*, 9(5), 1233–1245. [\[Link\]](#)
- Rook, J. M., Abe, M., Noetzel, M. J., Gregory, K. J., Vinson, P. N., & Lindsley, C. W. (2018). A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. *ACS Chemical Neuroscience*, 9(5), 1233–1245. [\[Link\]](#)
- Scheggia, D., Bebensee, A., Scattoni, M. L., & Papaleo, F. (2021). Automatic Intra-/Extra-Dimensional Attentional Set-Shifting Task in Adolescent Mice. *Frontiers in Behavioral Neuroscience*, 15, 684501. [\[Link\]](#)
- Taylor & Francis. (n.d.). 5 choice serial reaction time task – Knowledge and References. Retrieved January 31, 2026, from [\[Link\]](#)
- Young, J. W., & Markou, A. (2011). Disruption of Performance in the 5-Choice Serial Reaction Time Task Induced by Administration of NMDA Receptor Antagonists: Relevance to Cognitive Dysfunction in Schizophrenia. *Current Pharmaceutical Design*, 17(2), 136–151. [\[Link\]](#)
- Wikipedia. (2023, December 28). Five-choice serial-reaction time task. [\[Link\]](#)
- Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. *Journal of Visualized Experiments*, (126), e55718. [\[Link\]](#)
- Gregory, K. J., Herman, E. J., & Noetzel, M. J. (2013). Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents. *eLife*, 2, e00933. [\[Link\]](#)
- Groman, S. M., Lee, B., & Arnsten, A. F. (2018). Dose-Dependent Dissociation of Pro-cognitive Effects of Donepezil on Attention and Cognitive Flexibility in Rhesus Monkeys. *Neuropsychopharmacology*, 43(6), 1341–1349. [\[Link\]](#)

- Lindsley, C. W., & Stauffer, S. R. (2013). Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology. *Journal of Medicinal Chemistry*, 56(16), 6345–6359. [\[Link\]](#)
- Antunes, L. C., & Biala, G. (2012). The novel object recognition memory: neurobiology, test procedure, and its modifications. *Cognitive Processing*, 13(2), 93–110. [\[Link\]](#)
- Woo, A., & Ally, B. A. (2015). The Effect of Donepezil on Problem-solving Ability in Individuals With Amnesic Mild Cognitive Impairment: a Pilot Study. *Alzheimer Disease and Associated Disorders*, 29(1), 58–64. [\[Link\]](#)
- Kutlu, M. G., & Gould, T. J. (2016). Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference. *Behavioural Brain Research*, 301, 194–201. [\[Link\]](#)
- GoodRx. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. [\[Link\]](#)
- ResearchGate. (n.d.). Novel object recognition test. a Amount of time spent sniffing two... [\[Link\]](#)
- Goudie, A. J. (2013). Muscarinic M1 receptor agonists: can they improve cognitive performance? *International Journal of Neuropsychopharmacology*, 16(2), 481–484. [\[Link\]](#)
- Sanei, M. H., & Saberi-Demneh, A. (2022). Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases. *Journal of Clinical Pharmacology*, 62(1), 22–35. [\[Link\]](#)
- ResearchGate. (n.d.). The dynamic strategy shifting task: Optimisation of an operant task for assessing cognitive flexibility in rats. [\[Link\]](#)
- Panlab. (n.d.). 5 choice serial reaction time task. [\[Link\]](#)
- ResearchGate. (n.d.). A one-week 5-choice serial reaction time task to measure impulsivity and attention in adult and adolescent mice. [\[Link\]](#)

- Foster, D. J., & Wilson, M. A. (2020). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. *ACS Pharmacology & Translational Science*, 3(6), 1038–1058. [\[Link\]](#)
- Zhang, L., Sheng, R., & Qin, C. (2015). Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation. *Neuroscience*, 291, 214–225. [\[Link\]](#)
- ResearchGate. (n.d.). A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. [\[Link\]](#)
- Patsnap Synapse. (2024, July 17). What is the mechanism of Donepezil Hydrochloride? [\[Link\]](#)
- Frontiers. (n.d.). Social Factors Influence Behavior in the Novel Object Recognition Task in a Mouse Model of Down Syndrome. [\[Link\]](#)
- Frontiers. (n.d.). Adaptation of the 5-choice serial reaction time task to measure engagement and motivation for alcohol in mice. [\[Link\]](#)
- Giovannini, M. G., Rakovska, A., & Della Corte, L. (2001). Glutamatergic modulation of cortical acetylcholine release in the rat: a combined in vivo microdialysis, retrograde tracing and immunohistochemical study. *Neuroscience*, 102(4), 827–839. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
- 2. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Frontiers | Automatic Intra-/Extra-Dimensional Attentional Set-Shifting Task in Adolescent Mice [[frontiersin.org](https://www.frontiersin.org)]

- [4. researchgate.net \[researchgate.net\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. b-neuro.com \[b-neuro.com\]](#)
- [9. Dose-Dependent Dissociation of Pro-cognitive Effects of Donepezil on Attention and Cognitive Flexibility in Rhesus Monkeys - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. Five-choice serial-reaction time task - Wikipedia \[en.wikipedia.org\]](#)
- To cite this document: BenchChem. [Validating the Pro-Cognitive Effects of LSN2814617: A Comparative Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608657#validating-the-pro-cognitive-effects-of-lsn2814617>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)